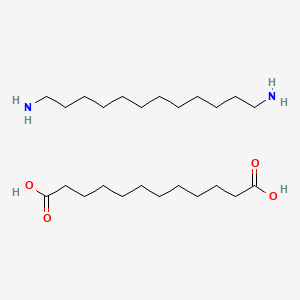
Dodecane-1,12-diamine;dodecanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dodecane-1,12-diamine and dodecanedioic acid are two distinct chemical compounds that can be combined to form a polymer. Dodecane-1,12-diamine is an aliphatic diamine with a twelve-carbon chain, while dodecanedioic acid is a dicarboxylic acid with a twelve-carbon chain. These compounds are used in the production of polyamides, which are important engineering plastics and fibers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dodecane-1,12-diamine: This compound can be synthesized through the hydrogenation of dodecanedinitrile. The reaction typically involves the use of a hydrogenation catalyst such as Raney nickel under high pressure and temperature conditions.
Dodecanedioic acid: This compound can be produced through the oxidation of cyclododecane. The process involves the use of nitric acid as an oxidizing agent.
Industrial Production Methods
Dodecane-1,12-diamine: Industrial production often involves the hydrogenation of dodecanedinitrile using a continuous flow reactor to ensure high yield and purity.
Dodecanedioic acid: Industrial production can be achieved through the oxidation of cyclododecane using nitric acid or through biotechnological methods involving the use of microorganisms.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Dodecanedioic acid can undergo oxidation reactions to form various oxidized products.
Reduction: Dodecane-1,12-diamine can be reduced to form corresponding amines.
Substitution: Both compounds can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Nitric acid is commonly used as an oxidizing agent for dodecanedioic acid.
Reduction: Hydrogen gas and a catalyst such as Raney nickel are used for the reduction of dodecane-1,12-diamine.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of dodecanedioic acid.
Reduction: Reduced amines from dodecane-1,12-diamine.
Substitution: Halogenated derivatives of both compounds.
Aplicaciones Científicas De Investigación
Chemistry
Polyamide Production: Both compounds are used as monomers in the production of polyamides such as nylon-6,12, which are used in engineering plastics and fibers.
Biology
Biotransformation Studies: Dodecanedioic acid is used in studies involving the biotransformation of alkanes by microorganisms.
Medicine
Metabolic Studies: Dodecanedioic acid has been studied for its potential use in metabolic therapies for conditions such as type 2 diabetes.
Industry
Mecanismo De Acción
Molecular Targets and Pathways
Dodecanedioic acid: Acts as a building block in the synthesis of polyamides and other polymers. It undergoes polymerization reactions to form long-chain polymers.
Dodecane-1,12-diamine: Acts as a cross-linking agent in the production of polyamides, enhancing the mechanical properties of the resulting polymers.
Comparación Con Compuestos Similares
Similar Compounds
Sebacic acid: Another dicarboxylic acid with a ten-carbon chain.
Hexamethylenediamine: An aliphatic diamine with a six-carbon chain.
Uniqueness
Dodecanedioic acid: Unique due to its twelve-carbon chain, which provides specific mechanical and thermal properties to the polymers it forms.
Dodecane-1,12-diamine: Unique due to its long aliphatic chain, which enhances the flexibility and toughness of the resulting polyamides.
Propiedades
Número CAS |
36497-34-4 |
|---|---|
Fórmula molecular |
C24H50N2O4 |
Peso molecular |
430.7 g/mol |
Nombre IUPAC |
dodecane-1,12-diamine;dodecanedioic acid |
InChI |
InChI=1S/C12H28N2.C12H22O4/c13-11-9-7-5-3-1-2-4-6-8-10-12-14;13-11(14)9-7-5-3-1-2-4-6-8-10-12(15)16/h1-14H2;1-10H2,(H,13,14)(H,15,16) |
Clave InChI |
SWZJUAVKTJFUIS-UHFFFAOYSA-N |
SMILES canónico |
C(CCCCCCN)CCCCCN.C(CCCCCC(=O)O)CCCCC(=O)O |
Números CAS relacionados |
36497-34-4 60180-78-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


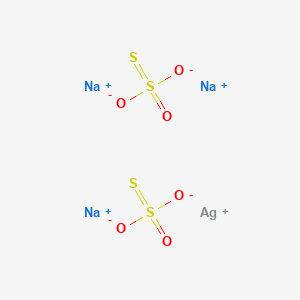
![3,13-diazapentacyclo[11.8.0.02,10.04,9.014,19]henicosa-2(10),4,6,8,14(19)-pentaen-20-one](/img/structure/B12793784.png)
![2-[(5-ethoxycarbonyl-6-oxo-1H-pyrimidin-2-yl)-methylamino]acetic acid](/img/structure/B12793791.png)

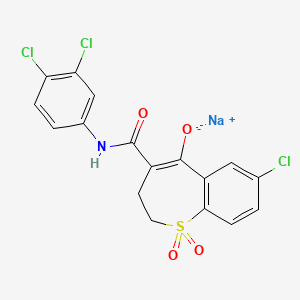
![N-tert-butyl-1-[2-(1H-indol-3-yl)-2,3-dihydroindol-1-yl]methanimine](/img/structure/B12793804.png)
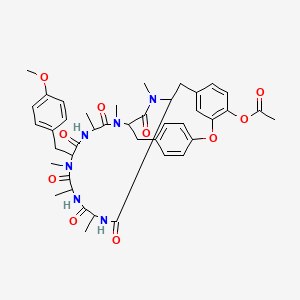
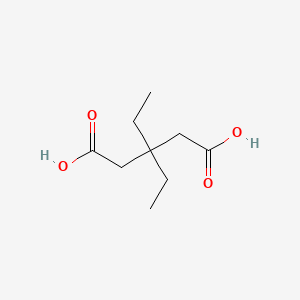
![Tris{2-[2-(2-hydroxyethoxy)ethoxy]ethyl} phosphate](/img/structure/B12793820.png)
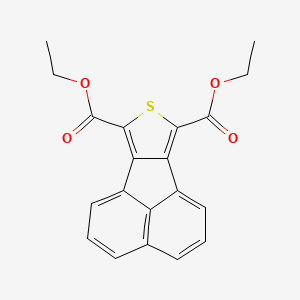

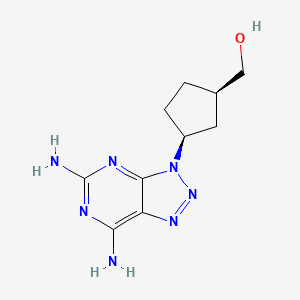
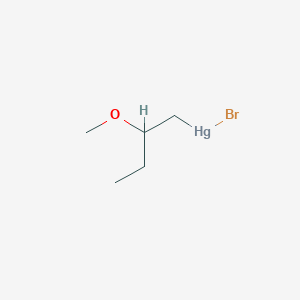
![pentacyclo[10.2.1.15,8.02,11.04,9]hexadecane-3,10-dione](/img/structure/B12793860.png)
